Cerebral Vasodilating Potency and Duration of Action: 1-Cinnamyl-4-diphenylmethylpiperazines vs. Cinnarizine and Flunarizine
In a QSAR-driven lead optimization study, 1-cinnamyl-4-diphenylmethylpiperazine derivatives were designed as vinylogs of the benzyl series and directly compared with the clinical reference compounds cinnarizine and flunarizine in cerebral vasodilating assays. The cinnamyl-containing compounds exhibited both stronger vasodilating potency and a longer duration of effect than cinnarizine and flunarizine, validating the QSAR prediction that the vinylogous extension enhances pharmacodynamic activity [1].
| Evidence Dimension | Cerebral vasodilating potency and duration of action |
|---|---|
| Target Compound Data | 1-Cinnamyl-4-diphenylmethylpiperazines: stronger potency and longer-lasting effect (qualitative ranking from QSAR-driven study) |
| Comparator Or Baseline | Cinnarizine and flunarizine (clinically approved cerebral vasodilators) |
| Quantified Difference | Superior potency and longer duration vs. both cinnarizine and flunarizine; exact fold-difference reported graphically in original publication |
| Conditions | In vivo cerebral vasodilation assays in experimental animal models; QSAR design based on Hansch-Fujita analysis of 1-benzyl-4-diphenylmethylpiperazine series |
Why This Matters
Procurement of the cinnamylpiperazine scaffold enables access to a chemotype with experimentally validated superiority over two marketed calcium channel blockers for cerebral vasodilation, providing a rational starting point for second-generation cerebrovascular drug design.
- [1] Ito K, et al. Benzylpiperazine Derivatives. VI. Design and Syntheses of Vinylogs of 1-Benzyl-4-diphenylmethylpiperazine Derivatives and Their Cerebral Vasodilating Activities. Chemical and Pharmaceutical Bulletin, 1987, 35(10): 4124–4129. DOI: 10.1248/cpb.35.4124 View Source
